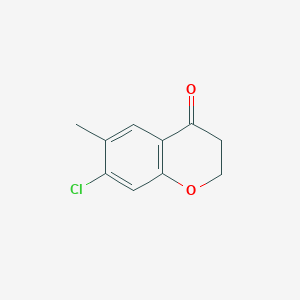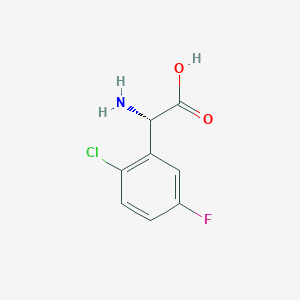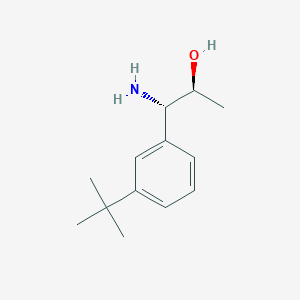![molecular formula C12H8F6O2 B13050360 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13050360.png)
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid is a compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with two trifluoromethyl groups at the 2 and 4 positions. This compound is notable for its unique structural features, which impart distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid typically involves cyclopropanation reactions. One common method is the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions. The reaction can be carried out in different solvents to yield either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Cycloaddition: As mentioned earlier, cycloaddition reactions are crucial for the synthesis of this compound.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds include:
1,2-Bis(3-(trifluoromethyl)phenyl)diselane: This compound also contains trifluoromethyl groups but differs in its selenium-based structure.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations, this compound shares the trifluoromethyl motif but has a thiourea core.
The uniqueness of 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid lies in its cyclopropane ring, which imparts distinct reactivity and stability compared to other trifluoromethyl-substituted compounds.
Properties
Molecular Formula |
C12H8F6O2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H8F6O2/c13-11(14,15)6-1-2-7(8(5-6)12(16,17)18)10(3-4-10)9(19)20/h1-2,5H,3-4H2,(H,19,20) |
InChI Key |
SMNAVVZAQQUJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


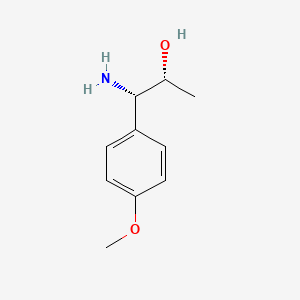

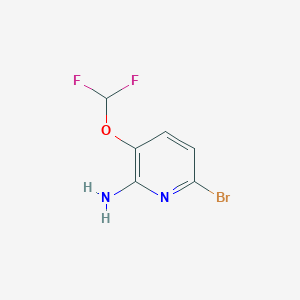
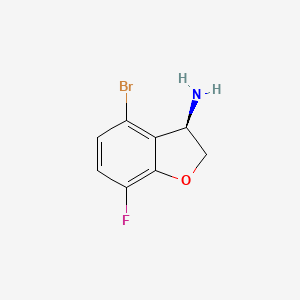
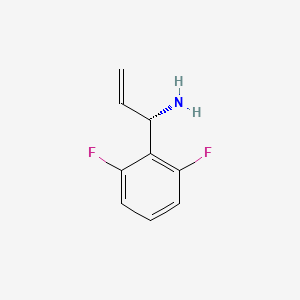
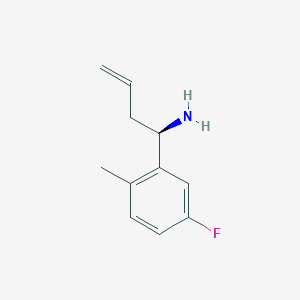
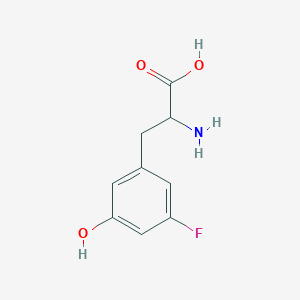
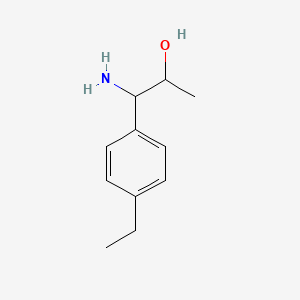
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
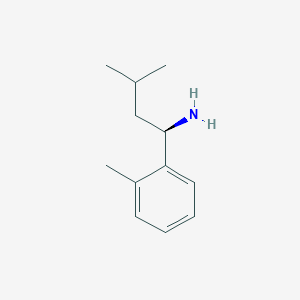
![2-[(3S)-1-methylpyrrolidin-3-yl]ethanol](/img/structure/B13050332.png)
